molecular formula C10H13ClO3 B1139735 (+)-Camphanic acid chloride CAS No. 104530-16-7

(+)-Camphanic acid chloride

Cat. No.: B1139735
CAS No.: 104530-16-7
M. Wt: 216.66
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Description

(+)-Camphanic acid chloride is an organic compound that belongs to the class of acyl chlorides. It is derived from camphanic acid, which is a bicyclic monoterpene. The compound is characterized by the presence of a chlorine atom attached to the carbonyl group, making it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (+)-camphanic acid chloride typically involves the reaction of camphanic acid with thionyl chloride. The reaction proceeds as follows:

Camphanic Acid+Thionyl Chloride(+)-Camphanic Acid Chloride+Sulfur Dioxide+Hydrogen Chloride\text{Camphanic Acid} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Sulfur Dioxide} + \text{Hydrogen Chloride} Camphanic Acid+Thionyl Chloride→(+)-Camphanic Acid Chloride+Sulfur Dioxide+Hydrogen Chloride

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to their corresponding acid chlorides. The reaction is typically conducted in a controlled environment to manage the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions: (+)-Camphanic acid chloride undergoes several types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. Examples include reactions with alcohols to form esters, and with amines to form amides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form camphanic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a base like pyridine to form esters.

    Amines: React with this compound to form amides.

    Water: Hydrolyzes the compound to camphanic acid.

    Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the corresponding alcohol.

Major Products Formed:

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Camphanic Acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

(+)-Camphanic acid chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-camphanic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the presence of the chlorine atom, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved.

Comparison with Similar Compounds

    (+)-Camphanic Acid: The parent compound from which (+)-camphanic acid chloride is derived.

    (+)-Camphanic Acid Anhydride: Another derivative of camphanic acid.

    (+)-Camphanic Acid Ester: Formed by the reaction of camphanic acid with alcohols.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic acyl substitution makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXWODJTHKJQDZ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104530-16-7
Record name (1R)-(+)-Camphanic chloride
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